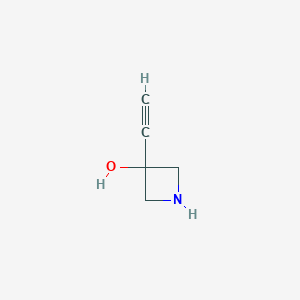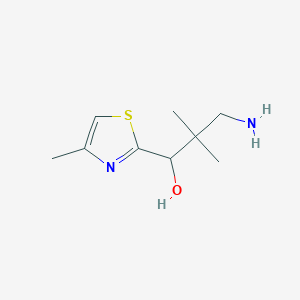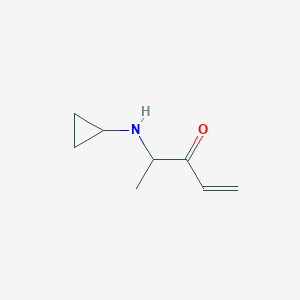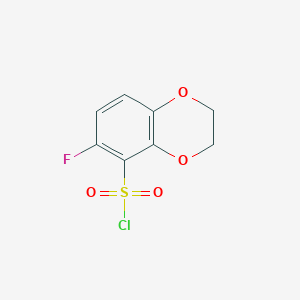
3-Ethynylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylazetidin-3-ol is a four-membered nitrogen-containing heterocycle with an ethynyl group and a hydroxyl group attached to the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylazetidin-3-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of azetidine-3-one, which serves as the core structure.
Ethynylation: The azetidine-3-one is then subjected to ethynylation using ethynylating agents such as ethynyl magnesium bromide or ethynyl lithium in the presence of a suitable base like sodium hydride.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the azetidine ring. This can be achieved through various methods, including oxidation of the corresponding alcohol or direct hydroxylation using reagents like osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 3-ethynylazetidin-3-one.
Reduction: Formation of 3-vinylazetidin-3-ol or 3-ethylazetidin-3-ol.
Substitution: Formation of 3-ethynylazetidin-3-chloride or 3-ethynylazetidin-3-bromide.
Aplicaciones Científicas De Investigación
3-Ethynylazetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Ethynylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in modulation of their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of an ethynyl group.
3-Ethylazetidin-3-ol: Similar structure but with an ethyl group instead of an ethynyl group.
3-Phenylazetidin-3-ol: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness
3-Ethynylazetidin-3-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules and exploration of new chemical and biological activities.
Propiedades
Fórmula molecular |
C5H7NO |
|---|---|
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
3-ethynylazetidin-3-ol |
InChI |
InChI=1S/C5H7NO/c1-2-5(7)3-6-4-5/h1,6-7H,3-4H2 |
Clave InChI |
RYLDTOYSHMIBGP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)
![2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)


![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)







